molecular formula C16H16Cl2O3S B2423995 4-Chloro-3,5-dimethylphenyl 4-chloro-2,5-dimethylbenzene-1-sulfonate CAS No. 2361822-06-0

4-Chloro-3,5-dimethylphenyl 4-chloro-2,5-dimethylbenzene-1-sulfonate

Cat. No.: B2423995
CAS No.: 2361822-06-0
M. Wt: 359.26
InChI Key: BZFRNAKZLFRAIM-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dimethylphenyl 4-chloro-2,5-dimethylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates. This compound is characterized by the presence of two chlorinated and dimethyl-substituted benzene rings connected through a sulfonate group. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3,5-dimethylphenyl 4-chloro-2,5-dimethylbenzene-1-sulfonate typically involves the sulfonation of 4-chloro-3,5-dimethylphenol with 4-chloro-2,5-dimethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature between 0°C to 5°C to control the exothermic nature of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3,5-dimethylphenyl 4-chloro-2,5-dimethylbenzene-1-sulfonate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: The major products are substituted benzene derivatives with the nucleophile replacing the sulfonate group.

    Oxidation: The major products are sulfone derivatives.

    Reduction: The major products are sulfinate or thiol derivatives.

Scientific Research Applications

4-Chloro-3,5-dimethylphenyl 4-chloro-2,5-dimethylbenzene-1-sulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of 4-Chloro-3,5-dimethylphenyl 4-chloro-2,5-dimethylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes or receptors. The sulfonate group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The chlorinated and dimethyl-substituted benzene rings can enhance the binding affinity and specificity of the compound towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3,5-dimethylphenol
  • 4-Chloro-2,5-dimethylbenzenesulfonyl chloride
  • 4-Chloro-3,5-dimethylbenzenesulfonic acid

Uniqueness

4-Chloro-3,5-dimethylphenyl 4-chloro-2,5-dimethylbenzene-1-sulfonate is unique due to the presence of two chlorinated and dimethyl-substituted benzene rings connected through a sulfonate group. This structural feature imparts distinct chemical reactivity and binding properties, making it a valuable compound in various chemical and biological applications.

Properties

IUPAC Name

(4-chloro-3,5-dimethylphenyl) 4-chloro-2,5-dimethylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2O3S/c1-9-8-15(10(2)7-14(9)17)22(19,20)21-13-5-11(3)16(18)12(4)6-13/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFRNAKZLFRAIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OS(=O)(=O)C2=C(C=C(C(=C2)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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